molecular formula C15H30O2 B089707 Propyl dodecanoate CAS No. 3681-78-5

Propyl dodecanoate

Cat. No. B089707
CAS RN: 3681-78-5
M. Wt: 242.4 g/mol
InChI Key: FTBUKOLPOATXGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propyl dodecanoate's synthesis has been explored through various methodologies, including the stereoconvergent synthesis and direct synthesis processes. For instance, the first total synthesis of a potent mosquito larvicide involving propyl dodecanoate analogs showcased a method using condensation and double elimination reactions, which involve easily accessible reagents and simple transformations (Sharma et al., 1990). Another significant method is the direct synthesis of renewable dodecanol and dodecane from methyl isobutyl ketone (MIBK), demonstrating an integrated process that could potentially be applied for propyl dodecanoate synthesis (Sheng et al., 2017).

Molecular Structure Analysis

The molecular structure of propyl dodecanoate and related compounds has been extensively studied. Investigations into the molecular motions of poly(O-acyl-hydroxy-L-proline) films, for instance, provide insights into the structural behavior of long-chain compounds, which could be extrapolated to understand the behavior of propyl dodecanoate in various conditions (Komai et al., 1984).

Chemical Reactions and Properties

Chemical reactions involving propyl dodecanoate or its structural analogs include various nucleophilic addition reactions. The synthesis of the acetonitrilium and propionitrilium derivatives of closo-dodecaborate [B12H12]2- and their reactions with water, alcohols, and secondary amines yield iminols, imidates, and amidines, indicating the reactive potential of similar compounds (Laskova et al., 2022).

Physical Properties Analysis

The study of sodium dodecyl sulfate-poly(propylene oxide) methacrylate mixed micelles can shed light on the behavior of surfactant molecules at interfaces, relevant for understanding the physical interactions of propyl dodecanoate in mixed environments (Bastiat et al., 2004).

Scientific Research Applications

  • Surfactant Research : Hussain, Kamal, and Sultan (2017) investigated the thermal and interfacial properties of amido-amine-based cationic gemini surfactants, including compounds related to propyl dodecanoate. They found these surfactants to be thermally stable and useful in high-temperature carbonate reservoirs where conventional anionic surfactants are not recommended due to high adsorption (Hussain, Kamal, & Sultan, 2017).

  • Biting Deterrents Against Mosquitoes : Cantrell et al. (2020) explored the effectiveness of esters of undecanoic and dodecanoic acids, including propyl dodecanoate, as biting deterrents against Aedes aegypti mosquitoes. They concluded that these esters, comparable in effectiveness to DEET, show promise as mosquito repelling compounds (Cantrell et al., 2020).

  • In Cosmetic Products : Serra-Baldrich et al. (1995) discussed the use of propyl gallate and other gallic acid esters, which are related to propyl dodecanoate, in cosmetic products. They highlighted the potential for these compounds to cause allergic contact dermatitis (Serra-Baldrich, Puig, Arnau, & Camarasa, 1995).

  • Phase-Change Materials : Desgrosseilliers et al. (2013) examined dodecanoic acid (closely related to propyl dodecanoate) for its potential as a phase-change material in thermal energy storage, particularly for solar thermal applications (Desgrosseilliers, Whitman, Groulx, & White, 2013).

  • Hydrophobic Calcium Carbonate Synthesis : Wang et al. (2010) used dodecanoic acid in the synthesis of hydrophobic calcium carbonate, exploring its potential in various applications due to its unique properties (Wang, Piao, Zhai, Hickman, & Li, 2010).

  • Plastic Labware Contaminants : Stewart et al. (2014) identified dodecanoic acid as a contaminant released from plastic labware used in pharmaceutical research. This compound was found to be a selective monoamine oxidase-B inhibitor (Stewart, Drexler, Leet, Mcnaney, & Herbst, 2014).

  • Agricultural Applications : Herrbach (1987) investigated the effect of dodecanoic acid on the colonization of sugar beet by aphids and the secondary spread of virus yellows, showing its potential use in agriculture (Herrbach, 1987).

Safety And Hazards

When handling Propyl dodecanoate, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

propyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(16)17-14-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBUKOLPOATXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190286
Record name Propyl laurate
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Molecular Weight

242.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Propyl dodecanoate

CAS RN

3681-78-5
Record name Propyl laurate
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Record name Propyl laurate
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Synthesis routes and methods

Procedure details

Using the procedure of Example 15, 5 g of 4-hydroxy-2-(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide and 2.8 g of lauric acid were reacted to obtain 6 g of 1-(4-hydroxy-3-(2-thiazolylamino)-carbonyl]-8-(trifluoromethyl)-2-quinolinyl]-propyl dodecanoate melting at 158° C.
Name
4-hydroxy-2-(1-hydroxypropyl)-N-(2-thiazolyl)-8-trifluoromethyl-3-quinoline carboxamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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